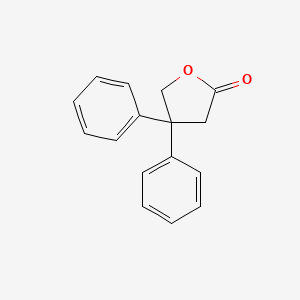

2(3H)-Furanone, dihydro-4,4-diphenyl-

Description

2(3H)-Furanone, dihydro-4,4-diphenyl-, is a substituted γ-lactone characterized by a furanone ring with two phenyl groups at the 4-position. Notably, substitutions at the 4- and 5-positions of the furanone ring significantly influence reactivity and bioactivity .

Properties

CAS No. |

67390-35-6 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

4,4-diphenyloxolan-2-one |

InChI |

InChI=1S/C16H14O2/c17-15-11-16(12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

PEDMNUSVVFKDKG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OCC1(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-4,4-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 4,4-diphenylbutanoic acid. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the furanone ring.

Industrial Production Methods

On an industrial scale, the production of 2(3H)-Furanone, dihydro-4,4-diphenyl- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-4,4-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated furanone derivatives.

Scientific Research Applications

2(3H)-Furanone, dihydro-4,4-diphenyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-4,4-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the dihydro-2(3H)-furanone core but differ in substituents, leading to distinct properties:

Key Research Findings

- Antifungal Activity: Dihydro-4,4-dimethyl-2(3H)-furanone (CAS 13861-97-7) demonstrated broad-spectrum inhibition against Fusarium solani and Rhizoctonia solani at concentrations of 0.5–2.0 mg/mL, attributed to its lipophilic methyl groups enhancing membrane disruption . In contrast, dihydro-4,5-dimethyl-2(3H)-furanone showed reduced efficacy, suggesting steric hindrance from adjacent methyl groups limits interaction with fungal targets .

- Synthetic Pathways: Dihydro-4,4-dimethyl-2(3H)-furanone is synthesized via Ru-catalyzed cyclization of 2,2-dimethyl-1,4-butanediol, achieving >99% selectivity under optimized conditions . Hydroxylated derivatives (e.g., dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone) are produced through asymmetric oxidation or microbial fermentation .

- Toxicity Profiles: Chlorinated derivatives like dihydro-4,5-dichloro-2(3H)-furanone exhibit genotoxicity via GSH-mediated activation, generating reactive intermediates that alkylate DNA . 4-Hydroxy-2,5-dimethyl-3(2H)-furanone is subject to IFRA restrictions due to dermal sensitization risks, limiting its use in cosmetics .

Physicochemical Properties

Critical Analysis of Substituent Effects

- Methyl vs. Phenyl Groups: Methyl substituents (e.g., dihydro-4,4-dimethyl) enhance antifungal activity by increasing hydrophobicity, promoting membrane penetration .

- Hydroxylation: The 3-hydroxy group in dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone introduces chirality, making it valuable for asymmetric synthesis but increasing susceptibility to oxidation .

Halogenation :

- Chlorine atoms (e.g., dihydro-4,5-dichloro) elevate reactivity and toxicity, limiting applications to controlled industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.